molecular formula C6H5BrClN B1522556 3-Bromo-4-chloro-2-methylpyridine CAS No. 1188023-70-2

3-Bromo-4-chloro-2-methylpyridine

Cat. No.: B1522556
CAS No.: 1188023-70-2
M. Wt: 206.47 g/mol
InChI Key: MVOLARAAJFTTCC-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2-methylpyridine is a chemical compound with the molecular formula C6H5BrClN . It is used as a building block in various chemical reactions .


Synthesis Analysis

This compound can be synthesized using different methods, such as bromination of 2-methylpyridine or by reacting 2-methylpyridine with sulfuric acid and sodium bromide . Another method involves the addition of bromine, followed by the addition of a sodium nitrite solution, and then adjusting the pH of the solution with a sodium hydroxide solution .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with bromine, chlorine, and a methyl group attached at the 3rd, 4th, and 2nd positions respectively . The exact mass of the molecule is 204.929382 .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can be converted to the corresponding pyridine carboxaldehyde via peroxide initiated NBS gem-dibromination followed by hydrolysis .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 206.47 . It has a density of 1.6±0.1 g/cm3 and a boiling point of 219.9±35.0 °C at 760 mmHg . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Crystal Structure

3-Bromo-4-chloro-2-methylpyridine has been utilized in the synthesis of new compounds, such as Schiff base compounds. For instance, Wang et al. (2008) synthesized a Schiff base compound, 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol, which exhibited excellent antibacterial activities (Wang, Nong, Sht, & Qi, 2008).

Effects on Octahedral–Tetrahedral Equilibria

Research by Kojima (1988) explored the effects of pressure and temperature on octahedral-tetrahedral equilibria in solutions containing 4-methylpyridine and 2-methylpyridine. This study contributes to the understanding of configuration equilibria in chemical systems (Kojima, 1988).

As a Pyridyne Precursor

Walters, Carter, and Banerjee (1992) developed 3-Bromo-2-chloro-4-methoxypyridine as a practical 2,3-pyridyne precursor. This precursor facilitates regioselective reactions with certain furans, indicating its potential in synthetic chemistry applications (Walters, Carter, & Banerjee, 1992).

Halogen Atom Migration Studies

Research into the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine by Hertog and Schogt (2010) provided insights into the structural changes and reactivity of halogenated pyridines, which is crucial for understanding their chemical behavior (Hertog & Schogt, 2010).

Synthesis of Thienopyridines

Bremner et al. (1992) reported the synthesis of thienopyridines from ortho-halogenated pyridine derivatives, demonstrating the versatility of halogenated pyridines like this compound in synthesizing complex heterocyclic structures (Bremner, Dunn, Wilson, Sturrock, & Wishart, 1992).

Vibrational Spectra Analysis

The study of vibrational spectra of monosubstituted pyridines by Green, Kynaston, and Paisley (1963) contributes to the understanding of the spectral properties of halogenated pyridines, which is important in various analytical applications (Green, Kynaston, & Paisley, 1963).

Safety and Hazards

3-Bromo-4-chloro-2-methylpyridine is classified as a dangerous substance. It can cause eye irritation, skin irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

3-Bromo-4-chloro-2-methylpyridine serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes . It may be used as a building block in the preparation of various compounds, suggesting its potential for future applications in chemical synthesis .

Biochemical Analysis

Biochemical Properties

3-Bromo-4-chloro-2-methylpyridine plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of various pharmaceutical compounds. It interacts with several enzymes and proteins, including p38α mitogen-activated protein kinase (MAPK). The compound acts as an inhibitor of p38α MAPK, which is involved in the regulation of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β . This interaction is crucial for the development of therapeutic strategies for diseases like rheumatoid arthritis and psoriasis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of p38α MAPK leads to a decrease in the production of pro-inflammatory cytokines, thereby reducing inflammation . Additionally, this compound has been shown to affect the expression of genes involved in cellular stress responses and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the ATP-binding site of p38α MAPK, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition results in the suppression of pro-inflammatory cytokine production. Furthermore, the compound may also interact with other proteins and enzymes, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of p38α MAPK and prolonged anti-inflammatory effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38α MAPK activity without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. It is essential to determine the optimal dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound undergoes biotransformation to form various metabolites, which may have different biological activities . The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation in specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can affect its interactions with biomolecules and its overall efficacy.

Properties

IUPAC Name

3-bromo-4-chloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOLARAAJFTTCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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